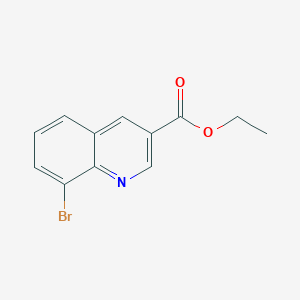

8-溴喹啉-3-羧酸乙酯

描述

Ethyl 8-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

The InChI code for Ethyl 8-bromoquinoline-3-carboxylate is 1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis

The Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is the most efficient one for the synthesis of quinolines .Physical And Chemical Properties Analysis

Ethyl 8-bromoquinoline-3-carboxylate is a solid substance at room temperature . It has a molecular weight of 280.12 .科学研究应用

1. 合成用于生物活性的衍生物

- 双功能衍生物合成:Ethyl 8-bromoquinoline-3-carboxylate 相关的 8-甲基喹啉-5-羧酸衍生物被合成用于潜在的生物应用。这些衍生物经历了醇解、溴化和甲基氨基的引入等转化,导致了包括酰肼、酰胺和苯胺在内的各种化合物 (Gracheva, Kovel'man, & Tochilkin, 1982).

2. 放射化学研究和成像

- [四唑-11C]LY202157 合成:Ethyl 8-bromoquinoline-3-carboxylate 相关的先驱物用于 [四唑-11C]LY202157 的合成,用于 NMDA 受体通道复合物的体内研究。这涉及三步合成,突出了该化合物在先进成像和放射化学应用中的效用 (Ponchant et al., 2000).

3. 抗菌和抗结核活性

- 卤代甲基喹啉构建模块:Ethyl 4-(溴甲基)-2-(氯甲基)喹啉-3-羧酸乙酯,类似于 Ethyl 8-bromoquinoline-3-carboxylate,用于合成新型喹啉衍生物。这些化合物显示出显着的抗菌和抗结核活性,特别是对鼠分枝杆菌和各种细菌菌株 (Li et al., 2019).

4. 抗菌喹啉羧酸

- 构效关系:对抗菌单取代喹啉羧酸的研究导致了二取代化合物的合成。这些对革兰氏阳性菌和革兰氏阴性菌均表现出显着的活性,表明 Ethyl 8-bromoquinoline-3-carboxylate 衍生物在抗菌应用中的潜力 (Koga et al., 1980).

5. 聚氢喹啉衍生物的合成

- 一锅法合成:Ethyl-4-芳基/杂芳基-六氢-三甲基-5-氧代喹啉-3-羧酸乙酯使用一锅法合成。这证明了该化合物在促进复杂有机分子合成中的作用,这可能具有各种科学应用 (Khaligh, 2014).

安全和危害

Ethyl 8-bromoquinoline-3-carboxylate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

The primary targets of Ethyl 8-bromoquinoline-3-carboxylate are currently unknown. This compound is a derivative of quinoline, which is known to have versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Mode of Action

The specific mode of action of Ethyl 8-bromoquinoline-3-carboxylate Quinoline derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The biochemical pathways affected by Ethyl 8-bromoquinoline-3-carboxylate As a quinoline derivative, it may potentially influence a variety of biochemical pathways, depending on its specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 8-bromoquinoline-3-carboxylate It is known that quinoline derivatives generally have high gi absorption and are bbb permeant . These properties can impact the bioavailability of the compound.

属性

IUPAC Name |

ethyl 8-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEFIYMEQZHVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627506 | |

| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-14-9 | |

| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)

![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)